molecular formula C24H19NO6 B2549918 (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate CAS No. 903196-87-2

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate

Cat. No.: B2549918
CAS No.: 903196-87-2
M. Wt: 417.417
InChI Key: GPYTWTFYNHNCNP-NKVSQWTQSA-N
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Description

The compound (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate is a synthetic small molecule featuring a fused dihydrobenzofuran core substituted with a methyl group at position 4, a ketone at position 3, and a (Z)-configured pyridin-4-ylmethylene group at position 2. The 6-position of the benzofuran is esterified with a 3,5-dimethoxybenzoate moiety. The pyridine and methoxy groups may enhance solubility and hydrogen-bonding interactions, while the benzoate ester contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-14-8-19(30-24(27)16-10-17(28-2)12-18(11-16)29-3)13-20-22(14)23(26)21(31-20)9-15-4-6-25-7-5-15/h4-13H,1-3H3/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTWTFYNHNCNP-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table compares the target compound with structurally related molecules from the literature:

Compound Name/ID Core Structure Key Substituents/Functional Groups Molecular Features Affecting Properties
Target Compound Dihydrobenzofuran 3,5-Dimethoxybenzoate ester; (Z)-pyridinylmethylene High aromaticity, ester stability, polar pyridine
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazine; phenethylamino linker Flexible linker, basic amino group, pyridazine π-system
Compound from (2-(4-Methoxyphenoxy)-6-methyl-3-oxo-dihydropyran-4-yl benzoate) Dihydropyran 4-Methoxyphenoxy; benzoate ester Ether linkage, methoxy group, planar dihydropyran
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Benzoate ester Thioether linker; isoxazole Thioether (enhanced lipophilicity), isoxazole bioisostere
Key Observations:
  • Aromatic vs. Non-Aromatic Cores: The target compound’s dihydrobenzofuran core provides partial aromaticity, unlike the fully saturated dihydropyran in . This may influence π-π stacking interactions in biological targets compared to the more flexible dihydropyran .
  • Substituent Effects : The 3,5-dimethoxybenzoate ester in the target compound enhances electron-donating effects and lipophilicity compared to the simpler ethyl benzoate esters in . The pyridine ring (target) offers a stronger hydrogen-bond acceptor than pyridazine (I-6230) or isoxazole (I-6373) .
Molecular Weight and Polarity:
  • The target compound’s molecular weight (estimated ~470 g/mol) is higher than I-6230 (ethyl ester derivatives typically <400 g/mol), primarily due to the dimethoxybenzoate group. This may impact bioavailability and membrane permeability .
  • The methoxy groups in the target and increase hydrophobicity (logP ~3–4 predicted) compared to amino-substituted analogs (e.g., I-6230, logP ~2–3) .

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